1-Cyclopropyl-5-methylpyrrolidine-3-thiol
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Overview
Description
1-Cyclopropyl-5-methylpyrrolidine-3-thiol is a specialized chemical compound with the molecular formula C₈H₁₅NS It is characterized by a cyclopropyl group attached to a pyrrolidine ring, which also contains a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-5-methylpyrrolidine-3-thiol typically involves the formation of the pyrrolidine ring followed by the introduction of the cyclopropyl and thiol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopropylamine with a suitable ketone can lead to the formation of the pyrrolidine ring, which can then be functionalized to introduce the thiol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-5-methylpyrrolidine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the cyclopropyl group or the pyrrolidine ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced forms of the cyclopropyl or pyrrolidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-5-methylpyrrolidine-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-methylpyrrolidine-3-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl and pyrrolidine rings may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-5-methylpyrrolidine-3-ol: Similar structure but with a hydroxyl group instead of a thiol group.
1-Cyclopropyl-5-methylpyrrolidine-3-amine: Contains an amine group instead of a thiol group.
1-Cyclopropyl-5-methylpyrrolidine-3-carboxylic acid: Features a carboxylic acid group in place of the thiol group.
Uniqueness
1-Cyclopropyl-5-methylpyrrolidine-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H15NS |
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Molecular Weight |
157.28 g/mol |
IUPAC Name |
1-cyclopropyl-5-methylpyrrolidine-3-thiol |
InChI |
InChI=1S/C8H15NS/c1-6-4-8(10)5-9(6)7-2-3-7/h6-8,10H,2-5H2,1H3 |
InChI Key |
UNNRNXDWFJTBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C2CC2)S |
Origin of Product |
United States |
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